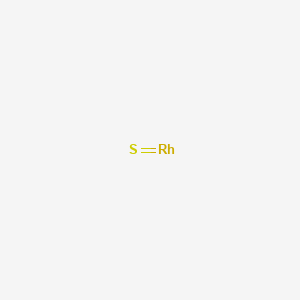![molecular formula C15H14Cl4O2 B14676671 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene CAS No. 40001-95-4](/img/structure/B14676671.png)
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene is a complex organic compound with the molecular formula C15H12Cl4O2 and a molecular weight of 366.074 g/mol . This compound is characterized by its unique bicyclic structure, which includes multiple chlorine atoms and methoxy groups. It is often used in various chemical research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene typically involves the reaction of tetrachlorodimethoxycyclopentadiene with allyl haloacetates . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the highest yield. The process involves multiple steps, including chlorination and methoxylation, to introduce the chlorine and methoxy groups into the bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and methoxylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated and methoxylated derivatives, while substitution reactions can introduce new functional groups into the bicyclic structure .
Applications De Recherche Scientifique
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound’s chlorine and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dibromo-1,2,3,4-tetrachloro-7,7-dimethoxy-bicyclo[2.2.1]hept-2-ene: Similar structure but with bromine atoms instead of some chlorine atoms.
1,2,3,4,5,6-Hexachloro-7,7-dimethoxy-bicyclo[2.2.1]hept-2-ene: Contains additional chlorine atoms.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: A related compound with a different ring structure.
Uniqueness
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene is unique due to its specific arrangement of chlorine and methoxy groups on a bicyclic framework. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
40001-95-4 |
|---|---|
Formule moléculaire |
C15H14Cl4O2 |
Poids moléculaire |
368.1 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C15H14Cl4O2/c1-20-15(21-2)13(18)8-10(9-6-4-3-5-7-9)14(15,19)12(17)11(13)16/h3-7,10H,8H2,1-2H3 |
Clé InChI |
KOEBESAHEPEOIN-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2(CC(C1(C(=C2Cl)Cl)Cl)C3=CC=CC=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



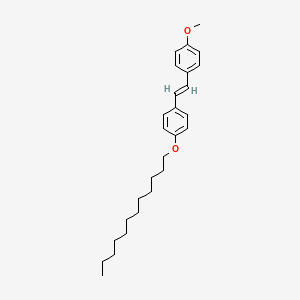
![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole](/img/structure/B14676605.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
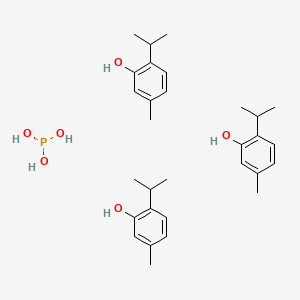

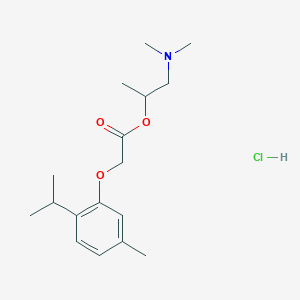
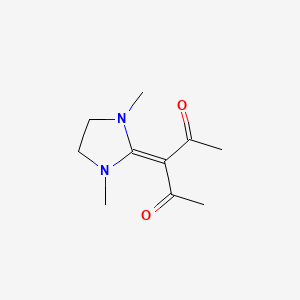

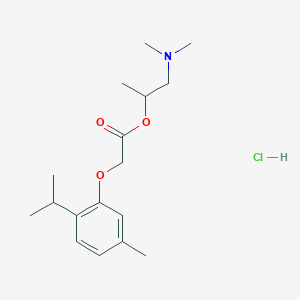
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
